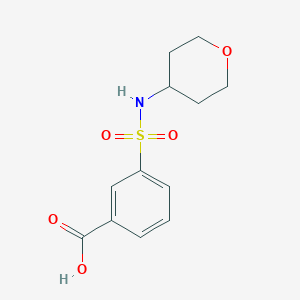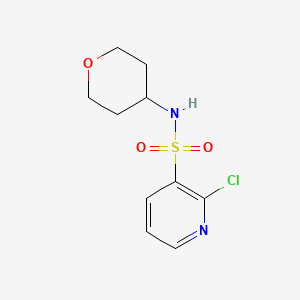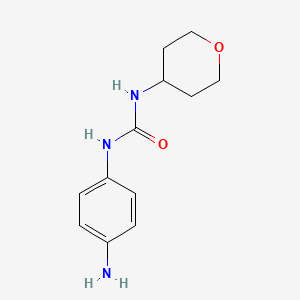
3-(N-(tetrahydro-2H-pyran-4-yl)sulfamoyl)benzoic acid
Vue d'ensemble
Description
3-(N-(tetrahydro-2H-pyran-4-yl)sulfamoyl)benzoic acid is a useful research compound. Its molecular formula is C12H15NO5S and its molecular weight is 285.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(N-(tetrahydro-2H-pyran-4-yl)sulfamoyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(N-(tetrahydro-2H-pyran-4-yl)sulfamoyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biotransformation Studies : The use of microbial cultures, like Beauveria sulfurescens, has been explored for generating mammalian metabolites of gallic acid analogs, which include compounds structurally similar to 3-(N-(tetrahydro-2H-pyran-4-yl)sulfamoyl)benzoic acid. This research is significant for investigating pharmacological and toxicological properties of these compounds (Hsu et al., 2007).
Synthesis of Derivatives : Research has been conducted on synthesizing derivatives of p-aminobenzoic acid based on 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid, indicating the chemical versatility and potential for creating a variety of biologically active compounds (Agekyan & Mkryan, 2015).
Rhodium-Catalyzed Reactions : Rhodium-catalyzed isomerization and intramolecular redox reactions involving alkynyl ethers have been studied, producing dihydropyrans and ketoolefins. These reactions are crucial for the synthesis of complex organic molecules, including pyran derivatives (Shikanai et al., 2009).
Sulfamoylation Methodology : The regioselective sulfamoylation of primary hydroxyl groups has enabled concise syntheses of small molecule inhibitors, demonstrating the chemical utility of sulfamoyl groups in drug development (Miller et al., 2015).
Antiviral Applications : The synthesis and optimization of compounds like N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide, which are effective against the dengue virus, highlight the potential of sulfamoylbenzoic acid derivatives in antiviral therapies (Joubert et al., 2018).
Carbonic Anhydrase Inhibition : Benzamides incorporating 4-sulfamoyl moieties have been investigated as inhibitors of the metalloenzyme carbonic anhydrase. This research is crucial for the development of drugs targeting various diseases, including glaucoma and cancer (Abdoli et al., 2018).
Propriétés
IUPAC Name |
3-(oxan-4-ylsulfamoyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S/c14-12(15)9-2-1-3-11(8-9)19(16,17)13-10-4-6-18-7-5-10/h1-3,8,10,13H,4-7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZSCROOYKUHIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NS(=O)(=O)C2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(N-(tetrahydro-2H-pyran-4-yl)sulfamoyl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-[(oxan-4-yl)amino]benzoate](/img/structure/B7863971.png)




![N-[(4-ethoxyphenyl)methyl]oxan-4-amine](/img/structure/B7863994.png)
![N-{[4-(Trifluoromethyl)phenyl]methyl}oxan-4-amine](/img/structure/B7864000.png)
![N-[1-(3,4-difluorophenyl)ethyl]oxan-4-amine](/img/structure/B7864008.png)
![N-[(2,6-dichlorophenyl)methyl]oxan-4-amine](/img/structure/B7864009.png)



![N-[(3-fluoro-4-methoxyphenyl)methyl]oxan-4-amine](/img/structure/B7864049.png)
